3,6-Dihydroxyphthalic acid
Overview
Description
3,6-Dihydroxyphthalic acid is an organic compound with the chemical formula C8H6O6 . It is a white crystalline solid that is stable under normal conditions . It has two hydroxyl functional groups, one located on the 3rd carbon and the other on the 6th carbon of the phthalic ring . It has good solubility in water and can dissolve in ethanol and ether solvents . It is a reactive anion radical that can be used in analytical methods .
Synthesis Analysis
The synthesis of 3,6-Dihydroxyphthalic acid can be achieved through the oxidation reaction of phthalic acid . A common method involves dissolving phthalic acid in concentrated sulfuric acid, followed by oxidation with concentrated nitric acid or sodium persulfate, resulting in 3,6-Dihydroxyphthalic acid .Molecular Structure Analysis
The molecular structure of 3,6-Dihydroxyphthalic acid consists of a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 2 aromatic hydroxyls .Chemical Reactions Analysis
3,6-Dihydroxyphthalic acid is a reactive anion radical that can be used in analytical methods . It has been shown to have antioxidant properties and can be used to treat biological samples . It is also a homologue of 2,5-dihydroxybenzoic acid and shows similar fluorescence properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dihydroxyphthalic acid are as follows: it has a molecular weight of 198.13 g/mol , a density of 1.779±0.06 g/cm3 (Predicted) , a melting point of 223℃ (dec.) , a boiling point of 483.7±45.0 °C (Predicted) , a flash point of 260.418°C , and a refractive index of 1.718 .Scientific Research Applications
Analytical Chemistry Applications
3,6-Dihydroxyphthalic acid has been utilized in analytical chemistry, particularly in the determination of various elements. For instance, a study by Savvin (1961) described the use of arsenazo III, a derivative of dihydroxyphthalic acid, for the photometric determination of elements like thorium, zirconium, uranium, and rare earths. This method is noted for its sensitivity and selectivity, especially for Th, Zr, and U IV, allowing for the direct analysis of materials containing these elements without the need for separation of the stable elements (S. B. Savvin, 1961).
Microbial Degradation Studies
The degradation of phthalic acid esters and phthalic acid has been extensively studied in various microorganisms, as outlined by Babu and Vaidyanathan (1982). They highlighted the role of dihydroxyphthalic acid as an intermediate in the microbial catabolism of phthalate by soil bacteria. This research provides insights into the biological pathways and mechanisms involved in the breakdown of phthalic acid compounds in environmental contexts (B. Babu & C. S. Vaidyanathan, 1982).
Bioengineering and Biotechnology
In the field of bioengineering, studies have focused on the metabolic engineering of microorganisms for chemical production. For instance, Chen et al. (2017) detailed the engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose, highlighting the potential of dihydroxyphthalic acid derivatives in industrial biotechnology (Zhen Chen et al., 2017).
Future Directions
3,6-Dihydroxyphthalic acid has multiple applications in the chemical industry . It is often used as an important raw material in organic synthesis for the production of dyes, fluorescent brighteners, and photosensitive materials . Additionally, it can also be used as an additive in the cosmetics and pharmaceutical industries .
properties
IUPAC Name |
3,6-dihydroxyphthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMUSGWGWZJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321816 | |
Record name | 3,6-dihydroxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydroxyphthalic acid | |
CAS RN |
3786-46-7 | |
Record name | 3786-46-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dihydroxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DIHYDROXYPHTHALIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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